molecular formula C22H17BrN2O2 B14747946 N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide CAS No. 5103-98-0

N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide

Cat. No.: B14747946
CAS No.: 5103-98-0
M. Wt: 421.3 g/mol
InChI Key: RXMBSLHVARHQLE-UHFFFAOYSA-N
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Description

N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide is an organic compound with a complex structure that includes a bromophenyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and low reaction times.

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often involves similar condensation reactions but on a larger scale. The use of robust and reusable catalysts, along with optimized reaction conditions, ensures the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and benzamide moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)benzamide: A simpler analog with similar structural features.

    3-Bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide: A more complex derivative with additional bromine atoms.

Uniqueness

N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group and a benzamide moiety makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

5103-98-0

Molecular Formula

C22H17BrN2O2

Molecular Weight

421.3 g/mol

IUPAC Name

N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide

InChI

InChI=1S/C22H17BrN2O2/c23-18-9-6-16(7-10-18)8-15-21(26)24-19-11-13-20(14-12-19)25-22(27)17-4-2-1-3-5-17/h1-15H,(H,24,26)(H,25,27)

InChI Key

RXMBSLHVARHQLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)Br

Origin of Product

United States

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